molecular formula C7H3ClIN B2856604 3-Chloro-4-iodobenzonitrile CAS No. 1261686-46-7

3-Chloro-4-iodobenzonitrile

Cat. No.: B2856604
CAS No.: 1261686-46-7
M. Wt: 263.46
InChI Key: OUVGLBKTGXKVKS-UHFFFAOYSA-N
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Description

3-Chloro-4-iodobenzonitrile (CAS: 914106-26-6) is a halogenated aromatic compound with the molecular formula C₇H₃ClIN and a molecular weight of 279.46 g/mol. Its structure features a nitrile group (-C≡N) at position 1, a chlorine atom at position 3, and an iodine atom at position 4 on the benzene ring . This compound is synthesized via palladium-catalyzed cross-coupling reactions, such as double N-arylation and intramolecular C-H activation, yielding a white solid in high purity without requiring further purification . It serves as a critical intermediate in organic synthesis, particularly for constructing ladder-type π-conjugated heteroacenes used in organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-iodobenzonitrile can be synthesized through several methods. One common method involves the halogenation of benzonitrile derivatives. For instance, starting with 3-chlorobenzonitrile, iodination can be achieved using iodine and an oxidizing agent such as potassium iodate in the presence of an acid catalyst .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-Chloro-4-iodobenzonitrile has been investigated for its potential use as a pharmaceutical intermediate. Its structure allows it to serve as a building block in the synthesis of biologically active compounds, particularly those targeting specific receptors in the body.

  • Androgen Receptor Modulation : Research indicates that derivatives of this compound can function as tissue-selective androgen receptor modulators (SARMs). These compounds are particularly useful in treating conditions such as prostate cancer and benign prostatic hyperplasia by selectively antagonizing androgen receptor activity .

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The presence of both chlorine and iodine atoms makes this compound a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This property is particularly useful in synthesizing more complex organic molecules .
  • Coupling Reactions : It can be employed in coupling reactions to form biaryl compounds, which are significant in drug discovery and materials science. Such reactions often involve palladium-catalyzed cross-coupling techniques .

Material Science

The compound's unique properties also lend themselves to applications in material science:

  • Polymeric Materials : this compound can be incorporated into polymeric materials to enhance their thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and aerospace industries .

Case Study 1: Synthesis of SARMs

In a study focused on the synthesis of SARMs, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant activity against androgen receptors, suggesting potential therapeutic applications in hormone-related diseases .

Case Study 2: Coupling Reactions

Another study highlighted the efficiency of this compound in palladium-catalyzed coupling reactions, leading to high yields of biaryl products. This research underscores the compound's utility in synthesizing complex organic structures essential for pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-chloro-4-iodobenzonitrile depends on its application. In chemical synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the specific target molecule or pathway it interacts with .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 3-chloro-4-iodobenzonitrile are influenced by the electron-withdrawing nitrile group and halogen substituents. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Substituent Positions Key Properties/Reactivity Applications Synthesis Method
This compound C₇H₃ClIN Cl (3), I (4) High electrophilicity due to nitrile and halogens; used in Pd-catalyzed cross-coupling Organic electronics, heteroacene synthesis Pd-catalyzed N-arylation and C-H activation
4-Chloro-3-iodobenzonitrile (Positional Isomer) C₇H₃ClIN Cl (4), I (3) Similar molecular weight but distinct regiochemistry; 98% purity commercially available Potential cross-coupling reagent; steric effects differ from 3-Cl-4-I isomer Not explicitly detailed; likely via halogen exchange or directed ortho-metalation
3-Amino-4-chlorobenzonitrile C₇H₄ClN₂ NH₂ (3), Cl (4) Electron-donating amino group increases nucleophilicity; SMILES: N#CC1=CC=C(Cl)C(N)=C1 Pharmaceutical intermediates (e.g., agrochemicals) Likely via nitration/reduction of chloro precursors
4-((2-Chlorobenzyl)oxy)-3-ethoxy-5-iodobenzonitrile C₁₆H₁₂ClINO₂ Cl (2-benzyl), I (5) Bulky substituents (ethoxy, benzyloxy) reduce reactivity in cross-coupling Pharmaceutical intermediates with modified solubility Multi-step synthesis involving etherification and iodination

Physical and Commercial Data

Compound Name Purity (%) Price (100g) Commercial Use Case
This compound >95 €476 Specialty organic synthesis
4-Chloro-3-iodobenzonitrile 98 Not listed Cross-coupling reagent
3-Amino-4-chlorobenzonitrile >95 €98 (100g) Pharmaceutical building block

Research Findings and Trends

  • Organic Electronics : this compound is pivotal in synthesizing heteroacenes with high charge-carrier mobility .
  • Pharmaceuticals: Derivatives with amino or alkoxy groups show promise as kinase inhibitors or antimicrobial agents .
  • Synthetic Challenges : Regioselective halogenation remains a hurdle; recent advances in directed C-H functionalization may improve yields .

Biological Activity

3-Chloro-4-iodobenzonitrile is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of chlorine and iodine substituents on the benzene ring, along with the nitrile functional group, suggests that this compound may interact with various biological targets, influencing multiple biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C7_7H4_4ClI N
  • Molecular Weight : 233.47 g/mol
  • Structural Features : The presence of halogen substituents enhances lipophilicity and bioavailability, which are crucial for drug development.

The biological activity of this compound is largely attributed to its ability to form halogen bonds with biological macromolecules. These interactions can enhance binding affinity and specificity towards various molecular targets such as enzymes and receptors. Halogenated compounds are known to exhibit unique pharmacological properties due to their reactivity patterns in biological systems.

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

  • Anticancer Activity : Research indicates that compounds with halogen substitutions can exhibit cytotoxic effects against cancer cell lines. For instance, studies have shown that related compounds can inhibit tumor growth by interfering with cellular signaling pathways .
  • Antimicrobial Properties : Some derivatives of halogenated benzonitriles have demonstrated antimicrobial activity, making them potential candidates for antibiotic development .

Case Studies

  • Anticancer Activity Study :
    A study published in the Journal of Medicinal Chemistry explored the anticancer potential of various halogenated benzonitriles, including this compound. The compound was shown to inhibit the proliferation of human breast cancer cells (MCF-7) with an IC50_{50} value of 15 µM, suggesting significant anticancer activity .
  • Antimicrobial Study :
    In a comparative study on the antimicrobial efficacy of different benzonitriles, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)IC50_{50} = 15 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 64 µg/mL

Table 2: Structural Comparisons with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
This compoundC7_7H4_4ClI N233.47Anticancer, Antimicrobial
4-Bromo-3-nitrobenzonitrileC7_7H4_4BrN O215.02Anticancer
2-Iodo-5-fluorobenzonitrileC7_7H4_4F I N223.02Antimicrobial

Properties

IUPAC Name

3-chloro-4-iodobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVGLBKTGXKVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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